N-[(5-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide
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Overview
Description
N-[(5-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide is a complex organic compound that features a combination of indole, triazole, and sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide typically involves multiple steps, starting with the preparation of the indole and triazole intermediates. The key steps include:
Formation of the Indole Intermediate: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Triazole Intermediate: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Coupling of Intermediates: The indole and triazole intermediates are then coupled using a thiol-ene reaction to form the sulfanyl linkage.
Final Assembly: The final step involves the sulfonamide formation by reacting the coupled intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the indole moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent due to its unique structural features.
Biological Studies: It can be used as a probe to study biological pathways involving indole and triazole derivatives.
Chemical Biology: The compound can serve as a tool to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may find use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-[(5-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole and triazole moieties may play a role in binding to these targets, while the sulfonamide group could enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methyl-1H-indol-3-yl)methyl]-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- N,N-Dimethyl-2-[1-(methylsulfonyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine
Uniqueness
N-[(5-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide is unique due to its combination of indole, triazole, and sulfonamide moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C23H25N5O3S2 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-[[5-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C23H25N5O3S2/c1-16-22(18-12-8-9-13-19(18)26(16)2)20(29)15-32-23-25-24-21(27(23)3)14-28(33(4,30)31)17-10-6-5-7-11-17/h5-13H,14-15H2,1-4H3 |
InChI Key |
MVBGOGCBCGPCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CSC3=NN=C(N3C)CN(C4=CC=CC=C4)S(=O)(=O)C |
Origin of Product |
United States |
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